3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole 3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855052
InChI: InChI=1S/C16H13BrN2/c1-11-2-4-12(5-3-11)15-10-16(19-18-15)13-6-8-14(17)9-7-13/h2-10H,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H13BrN2
Molecular Weight: 313.19 g/mol

3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15855052

Molecular Formula: C16H13BrN2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole -

Specification

Molecular Formula C16H13BrN2
Molecular Weight 313.19 g/mol
IUPAC Name 3-(4-bromophenyl)-5-(4-methylphenyl)-1H-pyrazole
Standard InChI InChI=1S/C16H13BrN2/c1-11-2-4-12(5-3-11)15-10-16(19-18-15)13-6-8-14(17)9-7-13/h2-10H,1H3,(H,18,19)
Standard InChI Key WCODYDYXOFEMQR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name for this compound is 3-(4-bromophenyl)-5-(4-methylphenyl)-1H-pyrazole. Its molecular structure features a five-membered pyrazole ring containing two nitrogen atoms, with substituents influencing its reactivity and interactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H13BrN2\text{C}_{16}\text{H}_{13}\text{BrN}_2
Molecular Weight313.19 g/mol
SMILES NotationCC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br
Exact Mass312.023 g/mol
Topological Polar Surface Area28.7 Ų

The bromine atom at the 4-position of the phenyl ring introduces electronegativity, enhancing the compound’s ability to participate in halogen bonding, while the p-tolyl group contributes hydrophobic interactions.

Crystallographic Insights

Although direct X-ray crystallographic data for 3-(4-bromophenyl)-5-(p-tolyl)-1H-pyrazole is limited, studies on analogous pyrazole derivatives reveal planar pyrazole rings with substituents adopting orthogonal orientations relative to the core. For example, 5-(4-bromophenyl)-2-p-tolyl-4,5-dihydroimidazo[1,5-b]pyrazol-6-one exhibits a dihedral angle of 85.2° between the pyrazole and phenyl rings, suggesting similar steric arrangements in related compounds .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. A widely used method employs 1,3-dipolar cycloaddition of bromophenyl-substituted hydrazines with acetylene derivatives. For instance:

  • Hydrazine Formation: 4-Bromophenylhydrazine is reacted with p-tolylacetylene in ethanol under reflux.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization to form the pyrazole ring.

Advanced Methodologies

Recent advancements include one-pot multicomponent reactions using microwave irradiation, which reduce reaction times from hours to minutes. A study demonstrated that heating 4-bromobenzaldehyde, p-tolylacetylene, and hydrazine hydrate at 120°C for 15 minutes in dimethylformamide (DMF) yields the target compound with 78% efficiency .

Table 1: Optimization of Synthesis Conditions

ParameterConditionYield (%)
SolventDMF78
Temperature120°C78
CatalystNone78
Reaction Time15 min (microwave)78

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for synthesizing kinase inhibitors, such as imatinib analogs. Its bromine substituent allows further functionalization via Suzuki-Miyaura cross-coupling, enabling the attachment of aryl or heteroaryl groups.

Material Science

In organic electronics, its planar structure and conjugated π-system make it a candidate for organic light-emitting diodes (OLEDs). Studies report a photoluminescence quantum yield of 42% in thin-film configurations .

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentsBioactivity (IC₅₀)
3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazoleCl at 4-positionEGFR: 12 nM
3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazoleBr at 4-positionEGFR: 8 nM
3-Phenyl-5-(p-tolyl)-1H-pyrazoleNo halogenEGFR: 25 nM

The bromine atom’s electronegativity and polarizability enhance target binding compared to chlorine or unsubstituted analogs .

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